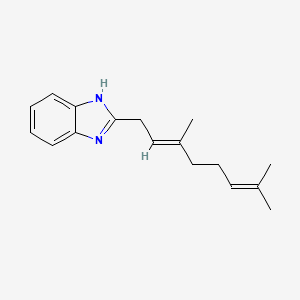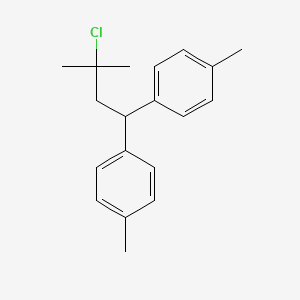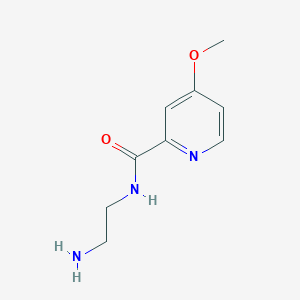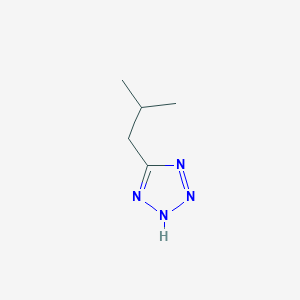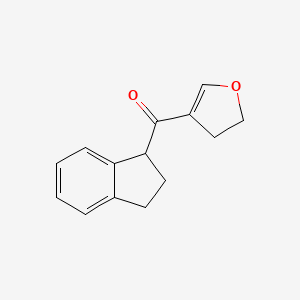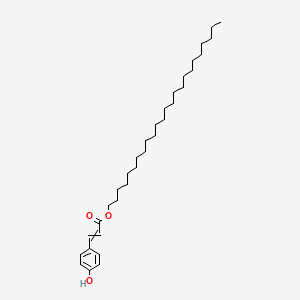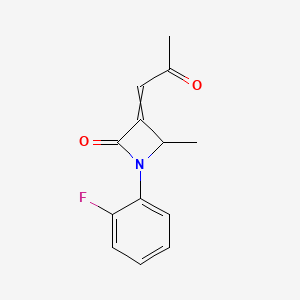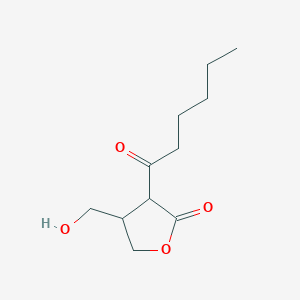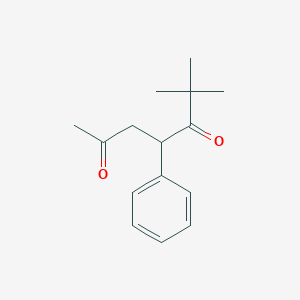
6,6-Dimethyl-4-phenylheptane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-4-phenylheptane-2,5-dione is an organic compound with the molecular formula C15H20O2 It is characterized by a heptane backbone with two ketone groups at positions 2 and 5, a phenyl group at position 4, and two methyl groups at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4-phenylheptane-2,5-dione can be achieved through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as acetone, reacts with an alkyl halide under basic conditions to form the desired product . Another method involves the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary, but they generally follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
化学反応の分析
Types of Reactions
6,6-Dimethyl-4-phenylheptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
6,6-Dimethyl-4-phenylheptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethyl-4-phenylheptane-2,5-dione involves its interaction with specific molecular targets and pathways. The ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar structural motif but with a spirocyclic dioxane ring.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another structurally related compound with a dioxane ring and similar reactivity.
Uniqueness
6,6-Dimethyl-4-phenylheptane-2,5-dione is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
105592-04-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
6,6-dimethyl-4-phenylheptane-2,5-dione |
InChI |
InChI=1S/C15H20O2/c1-11(16)10-13(14(17)15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChIキー |
LYXJEEMNWUCCRW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


